1-Aminopiperidine-d10 Hydrochloride
Description
Significance of Isotopic Labeling in Advanced Chemical and Biological Investigations
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and have become exceptional tools for tracing and understanding complex chemical and biological processes. scbt.com The core advantage of isotopic labeling lies in the ability to differentiate the labeled molecule from its naturally occurring, unlabeled counterpart without significantly altering its chemical properties. nih.gov
This differentiation is fundamental to a variety of advanced analytical techniques. One of the most significant applications is in mechanistic studies, where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction. scbt.comlabshake.com This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insights into reaction mechanisms by helping to identify the rate-determining step of a reaction. labshake.commdpi.com Furthermore, in biological systems, isotopically labeled compounds are used to trace metabolic pathways, study drug metabolism, and investigate bioavailability and drug interactions. scbt.comnih.gov
Overview of Deuterium Applications in Modern Scientific Disciplines
Deuterium (²H or D), a stable isotope of hydrogen, has found broad applications across numerous scientific fields due to the unique properties it imparts to molecules. scbt.comnih.gov The C-D bond is stronger than the C-H bond, which can lead to significant changes in the metabolic stability of a drug molecule. nih.gov
Key applications of deuterium-labeled compounds include:
Analytical Chemistry: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In MS-based bioanalysis, a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is added to a sample in a known quantity. google.com This allows for precise quantification by correcting for variations during sample preparation, injection, and ionization. google.com The ideal deuterated standard co-elutes with the analyte and has a sufficient mass increase to avoid signal overlap. google.com
Pharmaceutical Research: In drug metabolism and pharmacokinetic (DMPK) studies, deuterium labeling is a powerful strategy. scbt.com By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolic breakdown can be slowed. nih.govnih.gov This can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives, potentially enhancing a drug's efficacy and safety. scbt.comnih.gov This strategy led to the development and FDA approval of Deutetrabenazine, the first deuterated drug. nih.gov
Mechanistic Studies: As mentioned, the KIE is a cornerstone of physical organic chemistry. wipo.int By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can elucidate complex reaction pathways. scbt.comwipo.int
Materials Science: The incorporation of deuterium can enhance the properties and stability of materials like organic light-emitting diodes (OLEDs). nih.gov
Contextualization of 1-Aminopiperidine-d10 Hydrochloride within Deuterated Amine Chemistry
This compound is a deuterated form of 1-Aminopiperidine (B145804) hydrochloride. The "-d10" designation indicates that all ten hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium atoms. This extensive deuteration makes it a valuable tool in analytical chemistry, particularly as an internal standard.
Deuterated amines are of significant interest because nitrogen-containing functional groups are ubiquitous in pharmaceuticals and other biologically active molecules. nih.gov The synthesis of selectively deuterated amines is a critical area of research, enabling the production of tools for advanced analysis. nih.gov The piperidine structural motif is also highly prevalent in medicinal chemistry. mdpi.com
Given its structure, this compound is designed primarily for use in quantitative mass spectrometry. Its heavy isotopic labeling provides a distinct mass difference from its non-deuterated analog, making it an ideal internal standard for accurately quantifying 1-aminopiperidine or related piperidine-containing analytes in complex biological matrices. The significant mass shift of +10 atomic mass units ensures that its mass spectral signal is well-separated from the natural isotopic distribution of the unlabeled analyte, preventing cross-signal interference and enhancing analytical accuracy. google.com
Chemical and Physical Data
The properties of this compound and its non-deuterated counterpart are summarized below. The data for the non-deuterated form provides a baseline for its physical characteristics.
| Property | This compound | 1-Aminopiperidine (Non-deuterated, free base) |
|---|---|---|
| Molecular Formula | C₅H₃D₁₀N₂·HCl scbt.com | C₅H₁₂N₂ sigmaaldrich.com |
| Molecular Weight | 146.68 g/mol scbt.com | 100.16 g/mol sigmaaldrich.com |
| CAS Number | 63234-70-8 (unlabeled) scbt.com | 2213-43-6 sigmaaldrich.com |
| Form | Data not available (typically solid) | Liquid sigmaaldrich.com |
| Boiling Point | Data not available | 146 °C at 730 mmHg sigmaaldrich.com |
| Density | Data not available | 0.928 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Data not available | n20/D 1.475 sigmaaldrich.com |
Research Findings and Applications
While specific published studies detailing the direct application of this compound are not prevalent, its intended use is clear from the principles of isotopic labeling. Deuterated cyclic amines are routinely synthesized for use as internal standards in pharmacokinetic studies of drug candidates containing similar structural motifs. For example, the deuteration of paroxetine, which contains a piperidine ring, created a new chemical entity with an altered metabolic profile, demonstrating the impact of deuteration on piperidine-containing drugs. nih.gov
The synthesis of deuterated amines and heterocycles is an active area of research, with various methods being developed to allow for the selective and efficient incorporation of deuterium. mdpi.comnih.gov These synthetic advancements are crucial for producing high-purity labeled compounds like this compound, which are essential for robust and reproducible analytical methods. The availability of such compounds supports the development and validation of bioanalytical assays required for preclinical and clinical drug development.
Properties
Molecular Formula |
C₅H₃D₁₀N₂ |
|---|---|
Molecular Weight |
146.68 |
Synonyms |
1-Piperidinamine-d10 Hydrochloride; 1-Piperidinamine-d10 Monohydrochloride; N-Aminopiperidine-d10 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Piperidine Derivatives
General Principles of Deuterium (B1214612) Incorporation Strategies
The introduction of deuterium into a piperidine (B6355638) ring can be achieved through several fundamental approaches. These strategies vary in their mechanism, selectivity, and the stage at which the deuterium is incorporated. The choice of method depends on the desired level and position of deuteration, the stability of the substrate, and the required stereochemical outcome.
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.org This process can be uncatalyzed for labile protons (e.g., on heteroatoms) or catalyzed for less acidic C-H bonds. wikipedia.org
Acid- and Base-Catalyzed Exchange : The H/D exchange process can be facilitated by acids or bases. mdpi.com Base-catalyzed reactions often proceed via keto-enol or imine-enamine tautomerism, making them suitable for exchanging hydrogens on carbons adjacent to activating groups. nih.gov Acid-catalyzed exchange is commonly used for incorporating deuterium into aromatic systems, but can also be applied to other activated C-H bonds. mdpi.com The pH of the solution strongly influences the degree of the exchange reaction. nih.gov
Metal-Catalyzed Exchange : Transition metal catalysts, particularly platinum and palladium, are effective for promoting H/D exchange at carbon centers. nih.gov Studies have shown that platinum catalysts tend to favor the deuteration of aromatic positions, whereas palladium catalysts are more effective for aliphatic positions. nih.gov For instance, a method utilizing a Pd/C–H₂–D₂O system has been developed for efficient H/D exchange at benzylic hydrogen atoms of piperidine derivatives. nih.gov Microwave irradiation has been shown to significantly accelerate these exchange reactions, leading to higher degrees of deuteration in shorter times. nih.govcardiff.ac.uk
| Catalyst System | Preferred Position | Conditions | Reference |
| Platinum (e.g., 5% Pt/C) | Aromatic | Room Temperature | nih.gov |
| Palladium (e.g., Pd/C) | Aliphatic (Benzylic) | Elevated Temperature (e.g., 110-160°C) | nih.gov |
| Iridium Complex | Varies | Microwave Irradiation | researchgate.net |
Reductive deuteration involves the addition of deuterium across a double bond or the replacement of a leaving group with a deuterium atom using a deuterated reducing agent. This approach is particularly useful for synthesizing piperidines from pyridine (B92270) precursors.
The reduction of pyridines can be accomplished using deuterium gas (D₂) in the presence of a catalyst or by employing other deuteride (B1239839) sources like deuterated ammonium (B1175870) formate. d-nb.info A versatile method for creating α-deuterioalcohols involves a single-electron umpolung reductive deuteration using D₂O as the deuterium source and samarium(II) iodide (SmI₂) as the electron donor, which can be adapted for various functional groups. researchgate.net Another single electron transfer (SET) reaction has been developed for the reductive deuteration of activated alkenes to produce α,β-dideuterio compounds, utilizing a commercially available sodium dispersion. researchgate.net These methods provide a direct route to deuterated saturated heterocycles from their unsaturated counterparts.
Catalytic methods are central to the synthesis of deuterated piperidines, often by the hydrogenation of pyridine derivatives. nih.gov This fundamental process typically involves transition metal catalysis under varying conditions of temperature and pressure. nih.gov
Common catalytic systems include:
Palladium on Carbon (Pd/C) : Widely used for the reduction of pyridine N-oxides to piperidines with sources like ammonium formate. organic-chemistry.org
Platinum Catalysts : Employed in the synthesis of serotonin (B10506) reuptake inhibitor precursors containing a piperidine ring. nih.gov
Iridium Complexes : A Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org
Ruthenium Catalysts : RuCl₃·xH₂O has been used as a precatalyst with borane-ammonia for the transfer hydrogenation of pyridines to piperidines. organic-chemistry.org
These techniques often allow for the one-pot synthesis of functionalized piperidines by combining hydrogenation with other reactions like Suzuki-Miyaura coupling. nih.gov
Controlling the stereochemistry of deuterium incorporation is crucial for probing biological mechanisms and creating chiral deuterated drugs. Several methods have been developed to achieve stereoselective deuteration of piperidine precursors.
Chemo-enzymatic Approaches : Combining chemical synthesis with biocatalysis offers a powerful route to stereo-defined piperidines. nih.gov For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into chiral piperidines with high precision. nih.govbiotools.us Deuterium labeling experiments in these systems, using deuterated cofactors, help elucidate reaction mechanisms and confirm the stereoselectivity of hydride (or deuteride) transfer. nih.govbiotools.us
Metal-Complex Mediated Synthesis : The regio- and stereoselective deuteration of tetrahydropyridine (B1245486) (THP) has been achieved by the stepwise treatment of a tungsten-complexed pyridinium (B92312) salt with deuteride (D⁻) and deuterated acid (D⁺). d-nb.info This method allows for the precise preparation of various deuterated isotopomers. researchgate.netd-nb.info
Diastereoselective Reduction : The reduction of substituted pyridines using boron ions in the presence of hydrosilanes can proceed diastereoselectively. nih.gov Similarly, a hydroboration/hydrogenation cascade of pyridines has been developed that is cis-selective, particularly for 2,3-disubstituted pyridines. nih.gov
| Method | Key Feature | Example Outcome | Reference |
| Chemo-enzymatic Cascade | High enantioselectivity | C-2-mono-deuterated piperidine (80% D incorporation) | nih.govbiotools.us |
| Tungsten-Complexed Pyridinium | High regio- and stereoselectivity | Synthesis of d₀–d₈ tetrahydropyridine isotopomers | d-nb.info |
| Boron-Catalyzed Reduction | Diastereoselectivity | cis-selective formation of substituted piperidines | nih.gov |
Specific Synthetic Routes to 1-Aminopiperidine-d10 Hydrochloride
The synthesis of this compound, a perdeuterated compound on the piperidine ring, necessitates a strategy that ensures complete deuterium incorporation into the heterocyclic core. This is typically achieved by synthesizing a fully deuterated piperidine precursor, which is then chemically modified to introduce the 1-amino group and subsequently form the hydrochloride salt.
The foundational step in synthesizing 1-Aminopiperidine-d10 is the preparation of a piperidine ring where all ten hydrogen atoms attached to the carbon atoms have been replaced with deuterium. The most common and direct precursor for this is Piperidine-d11, where the N-H proton is also a deuteron.
A primary method for preparing perdeuterated piperidine is the catalytic reduction of pyridine using deuterium gas (D₂). d-nb.info This hydrogenation reaction is typically carried out under pressure using a transition metal catalyst.
Typical Reaction Scheme: C₅H₅N + 5 D₂ --(Catalyst)--> C₅D₁₀ND
This process effectively saturates the aromatic pyridine ring with deuterium atoms. The choice of catalyst and reaction conditions is critical to ensure complete deuteration and high yield.
| Catalyst | Deuterium Source | Conditions | Key Outcome | Reference |
| Palladium (Pd) or Platinum (Pt) | Deuterium Gas (D₂) | Elevated Temperature and Pressure | Reduction of pyridine to piperidine with high deuterium incorporation | d-nb.infonih.gov |
| Ammonium Formate-d₇ | Deuterated Formate | Catalytic Transfer Hydrogenation | Alternative to using high-pressure D₂ gas | d-nb.info |
The resulting Piperidine-d11 is a key intermediate that can be isolated or used directly in subsequent steps to synthesize more complex deuterated piperidine derivatives like this compound. The commercial availability of Piperidine-d11 indicates the robustness of these synthetic methods. eurisotop.com
Amination Strategies for Deuterated Piperidines
The introduction of an amino group to a deuterated piperidine ring is a critical step in the synthesis of compounds like this compound. A primary strategy employed is reductive amination . This method is pivotal for forming new C-N bonds and is widely applied in the synthesis of piperidine-containing structures. researchgate.netresearchgate.net The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net In the context of deuterated piperidines, this could involve reacting a fully deuterated piperidone with an aminating agent, followed by reduction.
Various reducing agents are suitable for this purpose, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). researchgate.net The choice of reagent can influence the selectivity and efficiency of the reaction.
Alternative strategies include copper-catalyzed intramolecular C-H amination, which can be used to synthesize the piperidine ring itself from acyclic precursors. acs.org While this method is powerful for creating the core structure, its application to pre-deuterated substrates would require careful consideration of potential H-D exchange under the reaction conditions. Generally, synthetic routes to highly substituted piperidines involve three main pathways: the hydrogenation or reduction of pyridine precursors, intramolecular cyclization, and cycloaddition reactions. nih.gov For deuterated analogs, a common approach is to first prepare the deuterated piperidine core and then introduce the amino functionality.
Scale-Up Considerations in Deuterated Compound Synthesis
Transitioning the synthesis of deuterated compounds from laboratory-scale to industrial production presents unique challenges. A primary concern is the cost and availability of deuterated starting materials and reagents, which are significantly more expensive than their non-deuterated counterparts. nih.govresearchgate.net Therefore, synthetic routes must be highly efficient to maximize deuterium incorporation and minimize waste.
Key considerations for scale-up include:
Process Optimization: Reactions must be optimized for high yields and high isotopic enrichment to be economically viable. researchgate.net Continuous flow chemistry is an emerging strategy that can offer better control over reaction parameters, improve safety, and facilitate scale-up for deuteration reactions. colab.ws
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates. nih.gov This "deuterium isotope effect" can impact reaction times and conditions, requiring adjustments during scale-up to maintain efficiency. simsonpharma.com
Reagent Handling: The management of large quantities of deuterated reagents, such as D₂ gas or metal deuterides, requires specialized equipment and safety protocols. researchgate.netzeochem.com
Purification: Separation of the desired deuterated product from partially deuterated or non-deuterated byproducts can be challenging. Efficient purification methods are crucial to achieving the high isotopic purity required for pharmaceutical applications.
Gram-scale and even ten-gram-scale production of deuterated compounds has been demonstrated, showcasing the feasibility of scaling these processes for practical applications. researchgate.net
Deuterium Source Utilization and Optimization
The choice of deuterium source is fundamental to the synthesis of labeled compounds. Efficiency, cost, and the desired labeling pattern dictate the most appropriate reagent for a given transformation. researchgate.net
D₂O as a Deuterium Source
Deuterium oxide (D₂O), or heavy water, is one of the most common and cost-effective deuterium sources. researchgate.netnih.gov It is widely used in hydrogen-deuterium exchange (H/D exchange) reactions, where labile protons on a substrate are swapped for deuterium. mdpi.com
This exchange is often facilitated by a metal catalyst. For example, a system combining a palladium catalyst on carbon (Pd/C) with aluminum (Al) in D₂O has been shown to be an effective and environmentally benign method for the selective deuteration of various organic compounds. nih.gov In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O. nih.gov Other transition metals, such as ruthenium and iridium, have also been used to catalyze H/D exchange with D₂O under various conditions. nih.govnih.gov
Other Deuterated Reagents
Beyond D₂O, a variety of other deuterated reagents are employed to introduce deuterium into specific positions within a molecule. clearsynth.com These reagents are often used when H/D exchange is not feasible or when specific labeling patterns are required. researchgate.net
| Deuterated Reagent | Typical Application |
| Deuterium Gas (D₂) | Catalytic deuterogenation of double or triple bonds; dehalogenative deuteration. researchgate.netsimsonpharma.com |
| Metal Deuterides (e.g., LiAlD₄, NaBD₄) | Reduction of carbonyls (aldehydes, ketones, esters, acids) to deuterated alcohols or amines (via reductive amination). researchgate.net |
| Deuterated Solvents (e.g., CD₃OD, Acetic acid-d₄) | Can act as both the solvent and the deuterium source, particularly in acid- or base-catalyzed exchange reactions. mdpi.commdpi.com |
| Deuterated Alkylating Agents (e.g., CD₃I) | Introduction of deuterated methyl or other alkyl groups. simsonpharma.com |
| Deuterated Aldehydes/Isocyanides | Used in multicomponent reactions to build complex deuterated molecules without loss of deuterium. beilstein-journals.org |
These reagents provide a versatile toolkit for synthetic chemists, allowing for the precise and strategic incorporation of deuterium into complex molecules like this compound. clearsynth.comukisotope.com
Analytical Verification of Deuterium Incorporation and Purity during Synthesis
Confirming the successful incorporation of deuterium and determining the isotopic purity of the final compound are critical quality control steps. A combination of analytical techniques is typically employed for a comprehensive evaluation. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. pharmaffiliates.com
¹H NMR: The disappearance or reduction in the intensity of a signal in the proton NMR spectrum is a direct indication of deuterium substitution at that specific position. nih.gov
²H NMR: Deuterium NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule. nih.gov
Quantitative NMR (qNMR): This technique can be used to accurately measure the level of isotopic enrichment by comparing the integrals of signals from the labeled and unlabeled species. acs.orgomicronbio.com
Mass Spectrometry (MS) provides complementary information about the extent of deuteration. pharmaffiliates.com
Molecular Ion Peak: In the mass spectrum, each incorporated deuterium atom increases the mass of the molecule by approximately one dalton. The shift in the molecular ion peak indicates the number of deuterium atoms in the molecule. spectroscopyonline.com
Isotopic Distribution: High-resolution mass spectrometry (HR-MS) can resolve the isotopic pattern of the molecular ion, allowing for the calculation of the percentage of molecules that are fully deuterated, partially deuterated, or non-deuterated. rsc.orgrsc.org This provides a precise measure of isotopic enrichment.
Together, NMR and MS provide a robust analytical strategy to confirm the structural integrity of the synthesized molecule and to quantify the degree and location of deuterium incorporation, ensuring the final product meets the required specifications. rsc.orgrsc.org
Advanced Analytical Applications of 1 Aminopiperidine D10 Hydrochloride
Role as an Internal Standard in Mass Spectrometry
In the field of quantitative mass spectrometry (MS), an internal standard is a compound of known concentration added to a sample to facilitate the accurate determination of an analyte's concentration. Stable isotope-labeled (SIL) compounds, such as 1-aminopiperidine-d10 hydrochloride, are considered the gold standard for internal standards. bioanalysis-zone.com They are particularly crucial for complex biological samples in fields like proteomics and metabolomics. scbt.comsigmaaldrich.com
Enhancement of Quantitative Accuracy and Precision
The primary role of a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis. The ideal internal standard possesses chemical and physical characteristics that are almost identical to the analyte being measured. bioanalysis-zone.com Because this compound shares these properties with its unlabeled analog, it behaves similarly during extraction, derivatization, and chromatography.
Any loss of sample during these steps will affect both the analyte and the internal standard to the same degree. The mass spectrometer detects and quantifies the analyte by comparing its signal intensity to the known concentration of the co-eluting internal standard. bioanalysis-zone.com This ratio-based measurement corrects for procedural inconsistencies, thereby significantly improving the accuracy and precision of the results. nih.gov Studies utilizing SIL standards for quantitative analysis have demonstrated excellent linearity and low coefficients of variation, often below 4%. nih.gov
Mitigation of Matrix Effects
Biological samples (e.g., plasma, urine, tissue extracts) contain a multitude of molecules other than the target analyte. These other components form the "matrix," which can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification.
A deuterated internal standard is the most effective tool for mitigating these matrix effects. sigmaaldrich.com Since this compound co-elutes with the unlabeled analyte and has the same ionization efficiency, it is subject to the exact same signal suppression or enhancement from the matrix. bioanalysis-zone.comsigmaaldrich.com By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable influence of the matrix is effectively canceled out, ensuring that the final calculated concentration is reliable and accurate.
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy in quantification. The technique involves adding a known amount of an isotopically enriched compound (e.g., this compound) to a sample containing the natural, unlabeled analyte. nih.govnih.gov
After the standard and analyte have thoroughly mixed and reached equilibrium, the sample is processed and analyzed by mass spectrometry. The instrument measures the relative abundance of the ions corresponding to the labeled standard and the unlabeled analyte. nih.gov Because the amount of the added standard is precisely known, the concentration of the native analyte in the original sample can be calculated from this isotopic ratio with high precision. This method is robust because the final measurement depends on the ratio of isotopic masses, which is insensitive to sample loss during preparation or partial degradation. nih.gov
Application in High-Throughput Analytical Method Development
In environments where a large number of samples must be analyzed quickly, such as in clinical diagnostics or metabolomics research, high-throughput methods are essential. nih.govnih.gov The reliability and robustness offered by stable isotope-labeled internal standards are critical in these settings. The use of this compound as an internal standard can streamline the analytical workflow. sigmaaldrich.com
By ensuring the accuracy of each measurement, the need for extensive and time-consuming repeat analyses is reduced. nih.gov Furthermore, the internal standard helps validate the consistency of the analytical run from the first to the last sample. In high-throughput liquid chromatography-mass spectrometry (LC-MS) methods, the use of a deuterated standard helps to overcome signal drift and variability in instrument performance over time, making it an indispensable tool for large-scale studies. sigmaaldrich.com
Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy
While its primary application is in mass spectrometry, the deuteration of this compound also has specific implications for Nuclear Magnetic Resonance (NMR) spectroscopy.
Deuterium (B1214612) as a Solvent for Proton NMR Spectroscopy
It is important to distinguish between a deuterated analyte and a deuterated solvent. In proton NMR (¹H NMR) spectroscopy, the sample is typically dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃). sigmaaldrich.comwashington.edu This is done because non-deuterated (protonated) solvents would produce massive signals that would obscure the much smaller signals from the analyte. washington.edu
The compound this compound is a deuterated analyte, not a solvent. It would be analyzed by dissolving it in a deuterated solvent. The significance of its own deuteration is that the ten deuterium atoms on the piperidine (B6355638) ring are "silent" in a standard ¹H NMR experiment. A proton NMR spectrum of the unlabeled 1-aminopiperidine (B145804) would show complex signals for the protons on the piperidine ring. chemicalbook.com In contrast, for this compound, these signals would be absent. The only proton signals would arise from the amino (NH₂) group protons and the proton associated with the hydrochloride salt, though these may exchange with deuterium if a solvent like D₂O is used. This selective "disappearance" of signals can be useful in simplifying complex spectra or in studies designed to probe specific proton sites on a molecule.
| Compound | Typical ¹H NMR Signals (in CDCl₃) | Expected ¹H NMR Signals for d10 Version |
| Piperidine (unlabeled) | ~2.8 ppm (protons adjacent to N), ~1.5 ppm (other ring protons) chemicalbook.com | Signals absent |
| This compound | Not applicable | Signals for N-H protons (variable position) |
Deuterium Labeling for Signal Simplification and Assignment in Complex Systems
In complex analytical systems, particularly in nuclear magnetic resonance (NMR) spectroscopy, the simplification of signals is crucial for accurate structural elucidation and component identification. The substitution of hydrogen with deuterium (D) in a molecule like this compound can significantly aid in this process. Since deuterium has a different gyromagnetic ratio and a much smaller nuclear magnetic moment compared to protium (B1232500) (¹H), its resonance frequency is far removed from that of protons. This effectively renders the deuterated positions "silent" in a standard ¹H NMR spectrum.
The preparation of selectively deuterated compounds, such as aromatic amino acids, has been a long-standing practice to simplify ¹H NMR spectra of proteins, demonstrating the foundational importance of this technique. nih.gov
Investigation of Molecular Dynamics and Conformation via Deuteration
The replacement of hydrogen with deuterium can also serve as a powerful probe for investigating molecular dynamics and conformational preferences. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle but measurable changes in molecular conformation and vibrational modes. These isotopic effects can be studied using various analytical techniques, including NMR and infrared (IR) spectroscopy.
For a cyclic system like the piperidine ring in this compound, deuteration can influence the equilibrium between different chair and boat conformations. nih.gov Computational studies on related piperidine derivatives have shown that substitutions on the ring can significantly alter the conformational landscape. nih.govnih.govresearchgate.net For example, the pseudoallylic strain in N-acylpiperidines can dictate the axial or equatorial orientation of substituents. nih.gov While direct molecular dynamics studies on this compound are not readily found, the principles suggest that it could be a valuable tool for such investigations. By comparing the conformational dynamics of the deuterated and non-deuterated analogs, researchers could gain insights into the subtle energetic differences that govern the three-dimensional structure of piperidine-containing molecules.
Furthermore, chirality can arise from isotopic differences. For instance, the deuterated benzyl (B1604629) alcohol PhCHDOH is chiral, whereas the non-deuterated version is not. wikipedia.org This highlights the nuanced structural impact of deuterium substitution.
Chromatographic Behavior of Deuterated Analogs
In chromatographic separations, particularly when coupled with mass spectrometry (LC-MS), deuterated compounds are most commonly used as internal standards for quantification. clearsynth.comaptochem.com Their utility stems from the fact that they are chemically very similar to their non-deuterated counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer.
Co-elution Characteristics with Non-deuterated Analogs
Ideally, a deuterated internal standard should co-elute with the non-deuterated analyte to ensure that both experience the same matrix effects and ionization suppression or enhancement during analysis. aptochem.comnih.gov This co-elution is critical for the accuracy of quantitative methods.
However, a phenomenon known as the "chromatographic isotope effect" can sometimes lead to slight differences in retention times between deuterated and non-deuterated analogs. nih.govcchmc.orgresearchgate.netresearchgate.net In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less retained and elute marginally earlier than their protiated counterparts. nih.govresearchgate.net This is attributed to the fact that C-D bonds are slightly less polarizable and have a smaller van der Waals radius than C-H bonds, leading to weaker interactions with the nonpolar stationary phase. researchgate.net The magnitude of this retention time shift can depend on the number and position of the deuterium atoms. researchgate.netnih.gov
While some studies have reported successful co-elution of deuterated and non-deuterated compounds, nih.gov others have noted measurable separation. For example, in the analysis of dimethyl-labeled proteomes, deuterated peptides tended to elute faster than non-deuterated ones in RPLC. nih.gov The table below summarizes typical retention time shifts observed for deuterated compounds in different chromatographic systems.
| Chromatographic System | Typical Retention Time Shift for Deuterated Analogs | Reference |
| Reversed-Phase Liquid Chromatography (RPLC) | Generally elute slightly earlier | nih.gov |
| Capillary Zone Electrophoresis (CZE) | Negligible isotopic shift in migration time | nih.gov |
| Gas Chromatography (GC) | Can be greater or lesser depending on stationary phase and molecule | nih.gov |
This table presents generalized findings and is not specific to this compound.
Considerations for Method Validation
When using a deuterated internal standard like this compound for a quantitative analytical method, thorough validation is essential to ensure the reliability and accuracy of the results. clearsynth.comnih.gov Key validation parameters include linearity, accuracy, precision, and robustness.
A crucial aspect of method validation with deuterated standards is the assessment of potential chromatographic isotope effects. If the deuterated standard does not perfectly co-elute with the analyte, it is important to demonstrate that this does not adversely affect the accuracy of the quantification across the calibration range. Regulatory guidelines often recommend the use of stable isotope-labeled internal standards because they are considered the most reliable for compensating for matrix effects. nih.gov
The use of a deuterated internal standard can make a method more robust, even with lower extraction recoveries, because the standard is expected to be lost at the same rate as the analyte. chromforum.org However, the potential for isotopic cross-talk, where the signal from the standard interferes with the analyte signal (or vice-versa), must be carefully evaluated. This is particularly important if the mass difference between the analyte and the standard is small.
The validation process should confirm that the chosen deuterated standard, such as this compound, behaves predictably and consistently under the established analytical conditions. cerilliant.com
Investigation of Isotopic Effects and Reaction Mechanisms
Kinetic Isotope Effects (KIEs) of Deuteration on Amine Reactivity
The kinetic isotope effect is a measure of the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org For hydrogen/deuterium (B1214612) substitution, this is typically written as kH/kD. The magnitude of the KIE is primarily influenced by the change in zero-point vibrational energy between the ground state and the transition state when a C-H bond is replaced by a stronger, lower-energy C-D bond. wikipedia.org
Kinetic isotope effects are broadly classified into two main categories: primary and secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. libretexts.orgyoutube.com The replacement of hydrogen with deuterium results in a significant rate decrease because the C-D bond has a lower zero-point energy and thus requires more energy to be cleaved. The rate of a reaction involving a C–H bond is typically 6–10 times faster than that for an analogous C–D bond. wikipedia.org A substantial kH/kD value, generally greater than 2, is a strong indicator of a primary kinetic isotope effect and signifies that C-H bond cleavage is a central event in the slowest step of the mechanism. youtube.comepfl.ch
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed during the reaction. wikipedia.orglibretexts.org These effects are typically much smaller than PKIEs, with kH/kD values often ranging from 0.7 to 1.5. youtube.com They arise from changes in the vibrational environment of the isotope between the reactant and the transition state. SKIEs are further categorized by the position of the isotope relative to the reaction center (e.g., α, β). For instance, a change in hybridization at a carbon atom from sp3 in the reactant to sp2 in the transition state often leads to a normal secondary KIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 can result in an inverse KIE (kH/kD ≈ 0.8-0.9). wikipedia.orgepfl.ch These subtle effects provide valuable clues about the structure of the transition state. wikipedia.org
A significant primary KIE (kH/kD > 2) provides compelling evidence that the C-H bond is indeed broken in the rate-determining step. epfl.chnih.gov Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the RDS, or not at all. epfl.ch This methodology is crucial in distinguishing between proposed mechanistic pathways. For example, in enzyme-catalyzed amine oxidations, a large KIE helped confirm that C-H bond cleavage, rather than another step like product release, was rate-limiting. nih.govnih.gov
Beyond identifying the RDS, the precise magnitude of the KIE can offer detailed insights into the geometry and nature of the transition state for C-H/C-D bond cleavage. amazonaws.com For instance, in reactions catalyzed by transition metals, KIE studies can help differentiate between various proposed mechanisms for C-H activation. acs.org The data can support or refute pathways such as a radical rebound mechanism or a proton-coupled electron transfer. amazonaws.com
In enzymatic reactions, KIEs are used to build accurate models of the transition state. nih.gov By comparing experimentally measured KIEs with values predicted from quantum chemical calculations, researchers can refine the proposed structure of the enzyme-substrate complex at the transition state. nih.gov This information is critical for understanding how enzymes achieve their remarkable catalytic power and for designing potent enzyme inhibitors. nih.gov
Replacing the reaction solvent, such as water (H₂O), with its deuterated counterpart (D₂O) can also induce a kinetic isotope effect, known as a solvent isotope effect (SIE). libretexts.orgnih.gov These effects are particularly informative for reactions where protons are transferred to or from the solvent, or where solvent molecules play a direct role in the transition state. libretexts.orgrsc.org
However, interpreting SIEs can be complex. nih.gov The effect may arise from a combination of factors, including:
Primary effects: The solvent acts as a reactant, for example, in a hydrolysis reaction. libretexts.org
Secondary effects: The exchange of labile protons on the substrate or catalyst (like an enzyme) with deuterium from the solvent can alter their properties and reactivity. nih.gov
Medium effects: The physical properties of D₂O differ from H₂O; for instance, D₂O is about 24% more viscous at 25 °C and has a different dielectric constant, which can influence reaction rates. nih.gov
To deconvolve these complexities, SIEs are often measured in combination with substrate KIEs. nih.govnih.gov This dual-labeling approach provides a more complete picture of the reaction mechanism, especially the timing of proton transfers relative to other bond-breaking or bond-forming events. nih.govnih.gov
Deuterium Isotope Effects on Physicochemical Parameters
Isotopic substitution does not only affect reaction rates but can also alter the fundamental physicochemical properties of a molecule, such as its acid-base equilibria.
The substitution of hydrogen with deuterium can have a measurable effect on the basicity of amines. acs.orgnih.gov Research has consistently shown that deuteration adjacent to an amine nitrogen (β-deuteration) increases the basicity of the amine. acs.orgnih.govnih.govacs.org This change is quantified by the difference in the pKa values of the conjugate acids (ΔpKa = pKa(D) - pKa(H)). A positive ΔpKa value indicates that the deuterated amine is a stronger base.
This effect is not due to classical inductive effects but is attributed to changes in zero-point energies of the C-H versus C-D bonds. acs.orgnih.gov The C-D bond has a lower zero-point energy, and this difference is sensitive to the chemical environment. The stereochemical arrangement is also crucial; the basicity-enhancing effect is more pronounced when the C-D bond is anti-periplanar to the nitrogen lone pair. acs.orgnih.gov This phenomenon has been precisely measured using NMR titration methods for a variety of amines. acs.org
| Amine | Number of Deuteriums | ΔpKa (pKaD - pKaH) | Reference |
|---|---|---|---|
| Methylamine-d₃ | 3 | 0.056 | acs.org |
| Dimethylamine-d₆ | 6 | 0.12 | acs.org |
| Benzylamine-α-d₂ | 2 | 0.032 | acs.org |
| 2,4-dinitro-N-methylaniline-d₃ | 3 | 0.056 ± 0.001 | acs.org |
Influence on Hydrogen Bonding and Intermolecular Interactions
The complete deuteration of the piperidine (B6355638) ring in 1-Aminopiperidine-d10 Hydrochloride has a measurable impact on its hydrogen bonding capabilities and broader intermolecular interactions. The foundational principle behind these effects is the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is shorter and stronger, possessing a lower zero-point energy, which alters the vibrational modes of the molecule. youtube.com
The collective effect of ten deuterium atoms can amplify these subtle influences. The change in the vibrational properties of the deuterated ring system can affect the coupling between different vibrational modes within the molecule, which may slightly alter the effective hydrogen bond strength. nih.gov While often small for a single substitution, the cumulative effect in a perdeuterated molecule like this compound can be significant enough to cause measurable differences in physical properties such as solubility and melting point compared to its non-deuterated isotopologue.
| Interaction Type | Influence of Deuteration | Research Findings |
| Primary Hydrogen Bond (N-H+•••Cl-) | Indirect perturbation through electronic and vibrational effects. | Deuteration of adjacent C-H bonds can alter the electronic environment, subtly affecting hydrogen bond strength. ruc.dknih.gov |
| Van der Waals Forces | Altered due to changes in molecular shape and polarizability. | Changes in bond lengths (C-D vs. C-H) affect molecular packing and intermolecular distances. fu-berlin.de |
| Crystal Packing | Modification of the unit cell parameters and intermolecular contacts. | Isotope effects are known to alter chromatographic retention, indicating modified intermolecular interactions. nih.gov |
Stereoelectronic Effects of Deuteration in Piperidine Ring Systems
Stereoelectronic effects refer to the influence of molecular geometry and orbital interactions on the physicochemical properties and reactivity of a molecule. In the case of this compound, substituting hydrogen with deuterium introduces distinct stereoelectronic changes to the piperidine ring.
The fundamental cause of these effects is the stronger and shorter nature of the C-D bond compared to the C-H bond. This seemingly small difference has significant consequences for the conformational dynamics of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The energy barriers for ring inversion and the precise geometry of the chair conformation (e.g., bond angles and puckering amplitude) are sensitive to the vibrational energy of its constituent bonds. By lowering the zero-point energy, deuteration can slightly alter the conformational preference and the geometry of the ring. plos.org
Research on deuterated pyrimidino-piperidine systems has demonstrated that these subtle changes can have significant consequences. plos.org For example, deuteration can lead to minor but crucial differences in the orientation of the piperidine ring, which can influence how the molecule interacts with other molecules, such as enzymes. plos.org This is because the spatial arrangement of the nitrogen lone pairs and the attached amino group is intrinsically linked to the ring's conformation. A slight change in the ring's pucker can alter the orientation and accessibility of the nitrogen lone pair, affecting the molecule's basicity and nucleophilicity.
Furthermore, the anomeric effect, a key stereoelectronic interaction in heterocyclic systems, can be influenced by deuteration. The hyperconjugative interaction between an axial C-H bond and the anti-periplanar lone pair on the nitrogen atom contributes to the stability of the chair conformation. Replacing this C-H bond with a C-D bond can modulate the strength of this hyperconjugative interaction. Because the C-D bond has a smaller vibrational amplitude, the orbital overlap may be slightly different, leading to a change in the energetic stabilization derived from this effect. While these effects are individually small, their cumulative impact in a d10-substituted ring can be substantial.
| Parameter | C-H Bond | C-D Bond | Implication for Stereoelectronics |
| Bond Length | ~1.09 Å | ~1.085 Å | Alters ring pucker and steric profile. |
| Bond Strength | Weaker | Stronger | Affects kinetic isotope effects in reactions involving bond cleavage. nih.govnih.gov |
| Vibrational Frequency | Higher | Lower | Changes zero-point energy, influencing conformational equilibria. plos.org |
| Hyperconjugation | Standard σ → n* overlap | Modified σ → n* overlap | Can alter the magnitude of anomeric effects and overall conformational stability. |
These stereoelectronic modifications are critical in fields like medicinal chemistry, where deuteration is used to fine-tune the metabolic stability and pharmacokinetic profiles of drugs. nih.gov For this compound, these effects dictate its fundamental chemical character and differentiate its behavior from its non-deuterated counterpart.
Biotransformation and Metabolic Stability Studies in Vitro & Non Human in Vivo
Application of Deuterium (B1214612) Labeling in Metabolic Fate Investigations
Deuterium labeling is a well-established and powerful technique in drug metabolism studies. nih.gov By replacing hydrogen with deuterium, as in 1-Aminopiperidine-d10 Hydrochloride, researchers can create a "heavy" version of a molecule that is chemically similar to its non-deuterated counterpart but distinguishable by analytical instruments like mass spectrometers. acs.orgyoutube.com This allows the labeled compound to be used as a tracer to follow its journey through a biological system. nih.gov
Deuterium Isotope Effects on Enzymatic Reactions
The substitution of hydrogen with deuterium can have a profound impact on the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond.
In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.govplos.org When a hydrogen atom at a metabolic "soft spot" is replaced with deuterium, the rate of that specific metabolic reaction can be significantly slowed down. nih.govnih.gov This primary deuterium KIE is a key reason why deuteration is explored as a strategy to enhance a drug's metabolic stability and improve its pharmacokinetic properties. nih.govnih.gov
Slowing down a primary metabolic pathway through deuteration can cause the body to utilize alternative routes to metabolize the compound. This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.govosti.gov If a deuterated compound's primary metabolic site is blocked or slowed due to the KIE, metabolism may be rerouted through secondary, typically less favorable, pathways. nih.govosti.gov
Metabolic Switching : This term is often used when deuteration leads to an increase in an undesired or collateral metabolic pathway, potentially forming different metabolites than the non-deuterated version. nih.gov
Metabolic Shunting : This term is preferred when the metabolic shift favors a desirable pathway, such as glucuronidation, which often leads to non-toxic and easily excreted metabolites. nih.gov
The result is a modified metabolic pattern where the levels of various metabolites are different from those of the non-deuterated analog. nih.gov For instance, studies with deuterated caffeine (B1668208) showed that blocking metabolism at one methyl group shifted oxidation to other non-deuterated positions. nih.govosti.gov Therefore, the effects of deuteration are not always predictable and must be confirmed through in vitro and in vivo metabolism studies. nih.gov This redirection of metabolic pathways can be leveraged to reduce the formation of toxic metabolites. nih.gov
To predict how a deuterated compound like this compound might behave in a living organism, scientists use in vitro (test tube) assays. nuvisan.com The most common of these are metabolic stability assays using liver microsomes or hepatocytes. creative-biolabs.com The liver is the primary site of drug metabolism, and these subcellular fractions contain high concentrations of key drug-metabolizing enzymes, such as cytochrome P450s. creative-biolabs.comnih.gov
In a typical microsomal stability assay, the deuterated compound is incubated with liver microsomes (from various species, including rat, mouse, and human) and the rate at which the parent compound disappears over time is measured. nuvisan.comcreative-biolabs.com This data is used to calculate key pharmacokinetic parameters.
Table 1: Key Parameters from In Vitro Metabolic Stability Assays
| Parameter | Description | Significance |
|---|---|---|
| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. | A longer half-life, often seen with deuteration, can indicate improved metabolic stability. nih.govjuniperpublishers.com |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. | A lower CLint value for a deuterated compound compared to its non-deuterated analog suggests the KIE is reducing the rate of metabolism. nih.govplos.org |
For example, research on other deuterated compounds has demonstrated significant improvements in metabolic stability. In one study, deuterated analogs of an anti-tuberculosis agent showed longer half-lives and lower clearance in mouse, monkey, and human liver microsomes compared to the non-deuterated version. nih.gov Similarly, dideutero-nirmatrelvir showed a 3-fold improvement in human microsomal stability. acs.org These assays are crucial for determining if the kinetic isotope effect observed at the molecular level translates into a meaningful change in metabolic stability. nih.gov
Following in vitro and non-human in vivo studies, it is essential to identify the structures of the metabolites formed. This process helps to understand the biotransformation pathways and to check for metabolic switching. Biological matrices such as plasma, urine, or feces are collected and analyzed. nih.gov
The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com This powerful method separates the various components of a biological sample and then measures their mass-to-charge ratio with high precision. Because this compound and its metabolites contain deuterium, their mass will be higher than any corresponding non-deuterated molecules. This mass shift makes them readily identifiable in the complex mixture of a biological sample. nih.govmdpi.com By comparing the mass spectra of the parent deuterated drug with the detected metabolites, researchers can deduce the chemical modifications that occurred during metabolism, such as hydroxylation, N-dealkylation, or oxidation. nih.govacs.org
Tracing Biotransformation Pathways with Deuterated Analogs
By combining the data from stability assays and metabolite identification, researchers can construct a detailed map of the biotransformation pathways for a deuterated analog like this compound. nih.govnih.gov Using the deuterated compound as a tracer allows for an unambiguous view of its metabolic fate. nih.govresearchgate.net
The process involves:
Administering the deuterated compound in a non-human in vivo model or incubating it in an in vitro system. osti.gov
Collecting biological samples and using techniques like LC-MS/MS to detect and identify all deuterated species (as described in 5.2.3). nih.gov
Comparing the metabolite profile to that of the non-deuterated analog to identify any metabolic switching. osti.govosti.gov
Computational and Theoretical Investigations
Quantum Mechanical Studies on Deuterium (B1214612) Isotope Effects
Quantum mechanical (QM) calculations are fundamental to understanding how deuteration impacts molecular properties at the most basic level. These methods solve approximations of the Schrödinger equation to describe the electronic structure and energy of a molecule.
The primary physical difference between a protio (¹H) and a deuterated (²H) compound is the mass of the isotope. This mass difference has a direct and predictable impact on the vibrational modes of the molecule. According to the principles of quantum mechanics, a chemical bond is not static but vibrates around an equilibrium length. The energy of this vibration is quantized, and even at absolute zero, a molecule possesses a minimum vibrational energy known as the Zero-Point Energy (ZPE). fiveable.meyoutube.com
The ZPE is directly related to the vibrational frequency of the bond. youtube.comlibretexts.org For a simple harmonic oscillator, the frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two atoms in the bond. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of a Carbon-Deuterium (C-D) bond is greater than that of a Carbon-Hydrogen (C-H) bond. Consequently, the C-D bond has a lower vibrational frequency. libretexts.org This lower frequency leads to a lower ZPE for the deuterated bond compared to its protiated counterpart. youtube.comlibretexts.org
Table 1: Illustrative Comparison of Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Relative Zero-Point Energy (kJ/mol) |
| C-H Stretch | ~3000 | ~18 |
| C-D Stretch | ~2100-2200 | ~13 |
Note: These are typical, illustrative values. Actual calculated values for 1-Aminopiperidine-d10 would require specific QM calculations but would follow this trend.
This difference in ZPE is the foundation of the kinetic isotope effect and is a critical parameter in computational models. fiveable.me
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. youtube.com For deuterated compounds like 1-Aminopiperidine-d10, the KIE is a crucial factor in predicting metabolic stability. Many drug metabolism pathways, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step. nih.gov
Because the C-D bond has a lower ZPE than a C-H bond, more energy is required to break it. libretexts.org This difference in the activation energy for C-D versus C-H bond cleavage leads to a slower reaction rate for the deuterated compound. This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD). libretexts.org
Quantum mechanical calculations, particularly using Transition State Theory, can predict the magnitude of the KIE. osti.govacs.org By calculating the ZPE of the reactant molecule (e.g., 1-Aminopiperidine-d10) and the ZPE of the transition state structure for the bond-breaking reaction, the difference in activation energy can be determined. These calculations can be a powerful tool for validating reaction mechanisms and predicting the extent to which deuteration will protect a molecule from metabolic degradation. youtube.comosti.gov For complex reactions, the KIE can be understood as a weighted average of the free energy differences between isotopes across all relevant species in the reaction mechanism. acs.org
Molecular Dynamics Simulations of Deuterated Systems
While QM methods provide a static picture of molecular energies, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule like 1-Aminopiperidine-d10 Hydrochloride behaves and interacts with its environment over time. purdue.eduwikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events. purdue.eduresearchgate.net
In the context of 1-Aminopiperidine-d10, MD simulations could be used to study its interaction with water molecules, ions, and, most importantly, the active site of a metabolic enzyme or a target receptor. Simulations can show whether the deuterated compound adopts a different preferred conformation or binds more or less tightly to a biological partner compared to its non-deuterated version. However, standard molecular mechanics force fields may not always capture these subtle isotope effects accurately, sometimes necessitating the development of new, specifically parameterized force fields that account for the isotopic differences in vibrations. nih.gov
Docking and Binding Energy Calculations (Focus on Isotopic Impact on Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like 1-Aminopiperidine) when bound to a second (a receptor, such as a protein). nih.govnih.gov The primary goal is to find the binding mode with the lowest energy, which often corresponds to the most stable and biologically relevant conformation.
However, more rigorous methods like free energy calculations (e.g., Molecular Mechanics/Generalized Born Surface Area or MM/GBSA) can provide a more accurate estimation of the binding free energy. plos.org These calculations, often performed on snapshots from MD simulations, can potentially capture the small energetic differences in binding. For example, a C-D···O hydrogen bond is slightly weaker than a C-H···O hydrogen bond. If such interactions are critical in the binding site, full deuteration of the piperidine (B6355638) ring could lead to a measurable, albeit small, change in binding affinity. These advanced calculations can help determine if the isotopic substitution in 1-Aminopiperidine-d10 has a significant impact on its interaction with its biological target. acs.org
Reaction Pathway Modeling and Transition State Analysis
Understanding the precise mechanism by which a molecule is metabolized is key to predicting the effect of deuteration. Computational chemistry allows for the detailed modeling of reaction pathways, identifying the intermediate steps and, crucially, the high-energy transition states that govern the reaction rate. researchgate.net
For 1-Aminopiperidine-d10, a likely metabolic pathway is oxidation at one of the carbon atoms on the piperidine ring. Reaction pathway modeling can be used to map out the step-by-step process of this oxidation, for instance, by a Cytochrome P450 enzyme. This involves locating the transition state for the initial hydrogen (or deuterium) abstraction from the piperidine ring. nih.gov
By calculating the structure and energy of this transition state for both the deuterated and non-deuterated compound, chemists can gain a detailed understanding of the KIE. nih.gov This analysis confirms whether C-H/C-D bond cleavage is indeed the rate-limiting step and provides a quantitative prediction of how much slower the metabolism of the deuterated version will be. This information is invaluable for rational drug design, confirming that deuteration is being applied at a metabolically vulnerable site.
Development of Computational Models for Deuterated Compounds
The increasing use of deuteration in drug discovery has spurred the development of more sophisticated computational models specifically designed to handle isotope effects. nih.govresearchgate.net Standard classical force fields used in MD and docking often treat isotopes simply by changing the atomic mass, which may not fully capture the quantum effects that give rise to changes in molecular properties. nih.gov
Current research focuses on several areas:
Force Field Re-parameterization: Developing new parameters for classical force fields that explicitly account for the altered vibrational dynamics of C-D bonds. This allows for more accurate MD simulations of deuterated molecules. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: These hybrid methods treat the most important part of the system (e.g., the ligand and the enzyme active site) with high-level quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more efficient molecular mechanics. QM/MM is particularly well-suited for studying enzymatic reactions involving bond breaking, making it an excellent tool for analyzing the metabolism of deuterated drugs.
Advanced Path Integral Methods: For the most accurate description of nuclear quantum effects, including both ZPE and tunneling, path integral-based simulations can be used. These methods are computationally intensive but provide the most rigorous theoretical treatment of isotope effects.
The development of these specialized models is crucial for providing reliable predictions about the behavior of deuterated compounds like this compound, ultimately guiding their design and application in medicine. wisc.edu
Future Directions and Emerging Research Areas
Advancements in Site-Selective Deuteration Technologies
The ability to introduce deuterium (B1214612) at specific atomic positions within a molecule, or site-selective deuteration, is critical for maximizing the benefits of the kinetic isotope effect. This effect arises from the mass difference between hydrogen and its heavier isotope, deuterium, which can lead to slower chemical reactions involving the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov
A key challenge in this area is achieving high levels of regioselectivity and stereoselectivity, ensuring that deuterium is introduced at the desired position and with the correct spatial orientation. researchgate.net Overcoming these hurdles will require the development of more sophisticated catalysts and a deeper understanding of the reaction mechanisms involved in H/D exchange processes.
Integration of Deuterated Analogs in Multi-Omics Research
The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—generate vast amounts of data to provide a holistic view of biological systems. nih.govmdpi.com Deuterated compounds like 1-Aminopiperidine-d10 Hydrochloride are poised to play a significant role in these integrative research approaches. nih.gov
In metabolomics, stable isotope labeling, often employing deuterium, is a powerful technique for tracing the metabolic fate of compounds in living systems. By introducing a deuterated analog into a biological system, researchers can track its conversion into various metabolites using mass spectrometry. This provides invaluable insights into metabolic pathways and fluxes.
The integration of data from different omics layers is a key challenge and opportunity. nih.gov For instance, changes observed in the metabolome upon introduction of a deuterated compound can be correlated with changes in gene and protein expression. nih.gov This multi-omics approach can help to elucidate the complex feedback loops and regulatory networks that govern cellular processes. nih.gov The use of deuterated standards also improves the accuracy and precision of quantitative measurements in metabolomics studies. researchgate.net
Novel Applications in Analytical Chemistry and Materials Science
The unique properties of deuterated compounds extend their utility beyond the life sciences into analytical chemistry and materials science. In analytical chemistry, deuterated molecules, including this compound, serve as ideal internal standards for quantitative analysis by mass spectrometry. nih.gov Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be used to correct for variations in sample preparation and instrument response, leading to more accurate and reliable measurements.
In materials science, the incorporation of deuterium can influence the physical and chemical properties of materials. For example, the substitution of hydrogen with deuterium can alter the vibrational frequencies of chemical bonds, which can in turn affect properties such as thermal stability and optical characteristics. While the applications of deuterated piperidines in this area are still emerging, the principles suggest potential for developing novel materials with tailored properties.
Exploration of Deuterated Piperidines in Catalysis Research
The kinetic isotope effect (KIE) is a fundamental tool for elucidating reaction mechanisms in catalysis. researchgate.net By comparing the reaction rates of a compound and its deuterated analog, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. Deuterated piperidines are valuable probes for studying the mechanisms of a wide range of catalytic transformations.
For example, in enzyme-catalyzed reactions, the use of a deuterated substrate can help to identify the specific step at which a hydrogen atom is transferred. This information is crucial for understanding enzyme function and for the design of enzyme inhibitors. Similarly, in organometallic catalysis, deuterated ligands can be used to probe the mechanism of catalytic cycles, providing insights that can lead to the development of more efficient and selective catalysts. A study on the catalytic reduction of pyridine (B92270) has utilized deuterium labeling to investigate the scrambling of isotopes and the isotope effect on gas chromatography of the resulting piperidine (B6355638). nih.gov
Theoretical Progress in Understanding Deuterium Isotope Phenomena
Concurrent with experimental advances, theoretical and computational chemistry are making significant strides in understanding the fundamental principles behind deuterium isotope effects. rsc.org Quantum mechanical calculations can be used to predict the magnitude of the KIE for a given reaction, providing a powerful complement to experimental studies. rsc.org
These theoretical models help to explain how the substitution of hydrogen with deuterium alters the zero-point energy of a molecule and influences its reactivity. rsc.org For instance, computational methods can predict how deuteration will affect the pKa of a molecule, which is a critical parameter in many chemical and biological processes. rsc.org As computational power and theoretical methods continue to improve, they will play an increasingly important role in predicting the effects of deuteration and in guiding the design of new deuterated molecules for specific applications.
The study of deuterium isotope effects provides a window into the quantum mechanical nature of chemical bonding and reactivity. researchgate.net A deeper theoretical understanding of these phenomena will undoubtedly open up new avenues for the application of deuterated compounds in a wide range of scientific fields.
Q & A
Q. What are the primary stability-indicating parameters for this compound under various storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and monitor via HPLC for decomposition products (e.g., piperidine derivatives).
- Hydrolytic Stability : Test pH-dependent degradation in buffered solutions (pH 1–13) using UV spectrophotometry.
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and quantify degradation via MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
